molecular formula C18H19N3O4 B12002696 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide CAS No. 359810-21-2

2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No.: B12002696
CAS No.: 359810-21-2
M. Wt: 341.4 g/mol
InChI Key: NQKVVXWYUPHJGZ-XDHOZWIPSA-N
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Description

2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound with a unique structure that includes both ethoxy and methoxy functional groups

Preparation Methods

The synthesis of 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate, followed by the reaction with 2-methoxyphenyl isocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazino group. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds include other hydrazino derivatives and benzylidene compounds. Compared to these, 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds are:

  • 2-(2-(2-Methoxybenzylidene)hydrazino)-N-(2-ethoxyphenyl)-2-oxoacetamide
  • 2-(2-(2-Methylbenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

Properties

CAS No.

359810-21-2

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N'-[(E)-(2-ethoxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C18H19N3O4/c1-3-25-15-10-6-4-8-13(15)12-19-21-18(23)17(22)20-14-9-5-7-11-16(14)24-2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+

InChI Key

NQKVVXWYUPHJGZ-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=CC=C2OC

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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